molecular formula C14H20ClNO B5019843 4-chloro-2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol

4-chloro-2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol

Cat. No.: B5019843
M. Wt: 253.77 g/mol
InChI Key: NBXOPMSVGPSIMV-UHFFFAOYSA-N
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Description

“4-chloro-2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol” is an organic compound . It is a derivative of phenol and cresol . The molecule consists of a phenol group (an aromatic ring with a hydroxyl group), a chloro group at the 4th position, and a complex substituent at the 2nd position which includes a cyclopropylmethyl group and a propylamino group .


Synthesis Analysis

The synthesis of such a compound could involve multiple steps, including nucleophilic aromatic substitution . A production method for a similar compound, 4-chloro-2-aminophenol, involves a nitrification-catalytic reduction reaction carried out according to a hydrazine hydrate catalytic reduction method .


Molecular Structure Analysis

The molecular structure of “this compound” would include a phenol ring, a chloro group at the 4th position, and a complex substituent at the 2nd position. This substituent would include a cyclopropylmethyl group and a propylamino group .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, including nucleophilic aromatic substitution . The exact reactions would depend on the conditions and the reagents used.

Properties

IUPAC Name

4-chloro-2-[[cyclopropylmethyl(propyl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-2-7-16(9-11-3-4-11)10-12-8-13(15)5-6-14(12)17/h5-6,8,11,17H,2-4,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXOPMSVGPSIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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